5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenyl Group: The phenyl group with difluoromethoxy and ethoxy substituents can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran-2-ylmethyl group can be attached through nucleophilic substitution reactions, often using alkyl halides as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of catalysts.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be investigated. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity. It may also find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The phenyl and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
Fluconazole: A triazole antifungal agent with a similar structural motif.
Voriconazole: Another antifungal triazole with enhanced activity and spectrum.
Uniqueness
What sets 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both difluoromethoxy and ethoxy groups on the phenyl ring, along with the tetrahydrofuran moiety, provides a distinctive profile that could lead to novel applications and interactions not seen with simpler triazole derivatives.
Properties
Molecular Formula |
C16H19F2N3O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H19F2N3O3S/c1-2-22-13-8-10(5-6-12(13)24-15(17)18)14-19-20-16(25)21(14)9-11-4-3-7-23-11/h5-6,8,11,15H,2-4,7,9H2,1H3,(H,20,25) |
InChI Key |
AZKPLNCNULNGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=S)N2CC3CCCO3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.